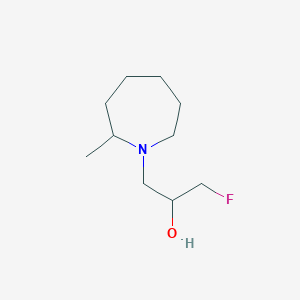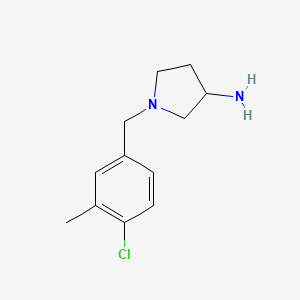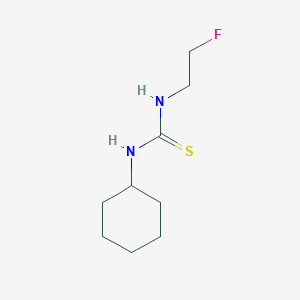
1-Fluoro-3-(2-methylazepan-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(2-methylazepan-1-yl)propan-2-ol is a chemical compound with the molecular formula C10H20FNO and a molecular weight of 189.27 g/mol . This compound is characterized by the presence of a fluorine atom, a methylazepane ring, and a propanol group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Fluoro-3-(2-methylazepan-1-yl)propan-2-ol involves several steps. One common method includes the reaction of 2-methylazepane with a fluorinated propanol derivative under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
1-Fluoro-3-(2-methylazepan-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
1-Fluoro-3-(2-methylazepan-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(2-methylazepan-1-yl)propan-2-ol involves its interaction with specific molecular targets. The fluorine atom and the methylazepane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Fluoro-3-(2-methylazepan-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1-Fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol: Similar structure but with a piperidine ring instead of an azepane ring.
1-Fluoro-3-(2-methylpyrrolidin-1-yl)propan-2-ol: Contains a pyrrolidine ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C10H20FNO |
|---|---|
Molecular Weight |
189.27 g/mol |
IUPAC Name |
1-fluoro-3-(2-methylazepan-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H20FNO/c1-9-5-3-2-4-6-12(9)8-10(13)7-11/h9-10,13H,2-8H2,1H3 |
InChI Key |
VTIQVGNXBAACKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCN1CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Aminomethyl)phenyl]propan-2-one hydrochloride](/img/structure/B13274113.png)

![2-[(1-Benzothiophen-7-yl)amino]ethan-1-ol](/img/structure/B13274121.png)

![1-[4-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13274130.png)

![2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13274149.png)

![[2-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13274157.png)
![2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13274165.png)

![7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13274180.png)
![{2-[(Butan-2-yl)amino]phenyl}methanol](/img/structure/B13274181.png)
